molecular formula C7H7NO2 B1315469 3-Hydroxy-6-methylpyridine-2-carbaldehyde CAS No. 66497-42-5

3-Hydroxy-6-methylpyridine-2-carbaldehyde

Cat. No. B1315469
CAS RN: 66497-42-5
M. Wt: 137.14 g/mol
InChI Key: RDQQJPSVWVFAJK-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a chemical compound with the CAS Number: 66497-42-5 . It has a molecular weight of 137.14 and is an aldehyde with a short chain . It is used as a building block for the synthesis of spiropyran, a magnetic heterocyclic compound .


Synthesis Analysis

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a building block for the synthesis of spiropyran . It is an aldehyde with a short chain and has the ability to form crossover chains .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-6-methylpyridine-2-carbaldehyde is C7H7NO2 . The InChI code is 1S/C7H7NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-4,10H,1H3 .


Physical And Chemical Properties Analysis

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a powder with a melting point of 106-108 degrees Celsius .

Scientific Research Applications

Synthesis of Spiropyran

3-Hydroxy-6-methylpyridine-2-carbaldehyde: is a key building block for the synthesis of spiropyran , which is a magnetic heterocyclic compound. Spiropyran derivatives are known for their photochromic properties, meaning they can change color when exposed to light. This characteristic makes them suitable for various applications, including smart materials and dynamic materials that respond to environmental stimuli such as light, temperature, and mechanical stress .

Magnetic Properties and Fluorescence

This compound exhibits magnetic properties and fluorescence under UV light, which can be leveraged in creating materials with specific magnetic or optical characteristics. These properties are particularly useful in fields like materials science and nanotechnology, where control over such traits is crucial for developing new materials and devices .

Protein Kinase Inhibition

It has been used as a ligand in the synthesis of a platinum complex that exhibits protein kinase inhibitory action at nanomolar levels. Protein kinases are enzymes that play a significant role in various cellular processes, and their inhibition can be crucial for therapeutic strategies against diseases like cancer .

Chiral Ionic Liquids

The compound forms a chiral pyridinium ionic liquid when reacted with L-menthol chloromethyl ether. Chiral ionic liquids have potential applications in asymmetric synthesis and catalysis, which are important in producing pharmaceuticals and fine chemicals with high purity .

Safety And Hazards

The safety information for 3-Hydroxy-6-methylpyridine-2-carbaldehyde indicates that it has the following hazard statements: H315, H319, H335 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-hydroxy-6-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQQJPSVWVFAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497500
Record name 3-Hydroxy-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-6-methylpyridine-2-carbaldehyde

CAS RN

66497-42-5
Record name 3-Hydroxy-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Hydroxy-6-methyl-2-pyridine methanol (20.0 g, 0.14 mol) and selenium dioxide(8.0 g, 72 mmol) were dissolved in 140 mL of 1,4-dioxane and 280 mL of absolute ethanol. The resulting mixture was heated at 80°-85° C. for 12 h. The selenium precipitate was removed by filtration and the filtrate was concentrated to dryness in vacuo. The dark red residue was sublimed at 90° C. and 14 mmHg for 6 h to obtain 11.0 g (56%) of pure product, m.p. 101°-102° C.; 1H NMR (CDCl3) δ: 10.50 (br s, 1H), 10.03 (s, 1H), 7.27 (s, 2H); 2.53 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step Two
Yield
56%

Synthesis routes and methods II

Procedure details

To a solution of 2-hydroxymethyl-6-methyl-pyridin-3-ol (1.0 g, 7.19 mmol) in methylene chloride (30 mL) at ambient temperature was added manganese dioxide (12.5 g, 143 mmol). The reactions was stirred for 48 hours, then filtered through celite and concentrated to give the title compound (0.070 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
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Type
reactant
Reaction Step One
Quantity
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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